
(E)-3,7-Dimethyl-2,6-octadien-4-ol
Description
(E)-3,7-Dimethyl-2,6-octadien-4-ol is a monoterpenoid alcohol characterized by a conjugated diene system (2,6-octadien backbone) with methyl groups at positions 3 and 7 and a hydroxyl group at position 4. This compound’s stereochemistry (E-configuration) and hydroxyl position distinguish it from other terpenoids, influencing its physical, chemical, and biological behaviors.
Properties
CAS No. |
85676-84-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5+ |
InChI Key |
DBDAINYAWYUITG-WEVVVXLNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(CC=C(C)C)O |
Canonical SMILES |
CC=C(C)C(CC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed hydration of myrcene, a naturally occurring terpene. The reaction typically uses sulfuric acid as a catalyst and proceeds under mild conditions to yield geraniol.
Industrial Production Methods
In industrial settings, geraniol is often extracted from essential oils through steam distillation. The essential oils are subjected to steam, which vaporizes the volatile compounds, including geraniol. The vapor is then condensed and collected, resulting in a mixture of essential oil components from which geraniol can be isolated through fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to form geranial (citral) and other related compounds.
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can participate in substitution reactions, such as esterification to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing geraniol.
Substitution: Acidic or basic catalysts are often used in esterification reactions.
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Scientific Research Applications
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various terpenoids and other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the formulation of perfumes, cosmetics, and flavoring agents.
Mechanism of Action
Geraniol exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(E)-3,7-Dimethyl-2,6-octadien-4-ol, commonly referred to as geraniol, is a naturally occurring monoterpenoid alcohol notable for its diverse biological activities. This compound is primarily found in essential oils such as geranium oil and is recognized for its role in plant defense mechanisms against pathogens and pests. The following sections detail its biological activities, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Structure : Characterized by a double bond configuration that defines its (E)-isomeric form.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of pathogens:
- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL depending on the strain tested .
- Antifungal Activity : The compound also shows antifungal effects against several fungal species. For example, it has been reported to inhibit the growth of Rhizoctonia solani and Fusarium graminearum with EC50 values as low as 4.3 µM .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | MIC/EC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 500 |
Escherichia coli | Antibacterial | 1000 |
Rhizoctonia solani | Antifungal | 50 |
Fusarium graminearum | Antifungal | 4.3 |
Antioxidant Properties
Research indicates that this compound possesses notable antioxidant properties . In vitro assays have demonstrated its ability to scavenge free radicals effectively:
- DPPH Radical Scavenging : The compound has shown a concentration-dependent scavenging effect on DPPH radicals, indicating potential for use in antioxidant therapies .
- ABTS Radical Scavenging : Similar results were observed in ABTS assays, where this compound exhibited significant radical scavenging activity at concentrations ranging from 31.25 to 500 µg/mL .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some monoterpenes exhibit cytotoxic effects at high concentrations, this compound did not demonstrate significant cytotoxicity in various test systems such as Artemia salina and Saccharomyces cerevisiae at concentrations below 500 µg/mL . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Applications
- Essential Oils in Agriculture : Research has highlighted the efficacy of geraniol as a natural pesticide due to its ability to repel insects and inhibit fungal growth in crops. This application is particularly relevant in organic farming practices where synthetic chemicals are avoided .
- Pharmaceutical Applications : The compound's antimicrobial and antioxidant properties position it as a candidate for developing new therapeutic agents aimed at treating infections or oxidative stress-related diseases .
Q & A
Q. How can researchers validate the ecological relevance of lab-based findings on this compound in field studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.